3-Chloro-2-nitrotoluene

Beschreibung

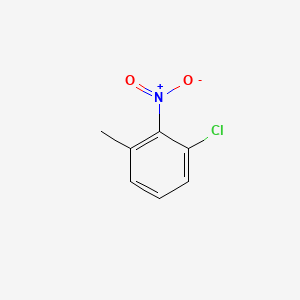

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-chloro-3-methyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-5-3-2-4-6(8)7(5)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLDKNVUJLUGIBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20201911 | |

| Record name | 3-Chloro-2-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5367-26-0 | |

| Record name | 1-Chloro-3-methyl-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5367-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-nitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005367260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-2-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-2-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.958 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

3-Chloro-2-nitrotoluene CAS number and properties

An In-depth Technical Guide to 3-Chloro-2-nitrotoluene

This guide provides a comprehensive technical overview of 3-chloro-2-nitrotoluene, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document delves into its core properties, synthesis methodologies, key applications, and critical safety protocols, offering field-proven insights beyond standard data sheets.

Core Identity and Chemical Profile

3-Chloro-2-nitrotoluene, identified by the CAS Number 5367-26-0 , is an aromatic organic compound with the molecular formula C₇H₆ClNO₂.[1][2][3][4] Its structure, featuring a toluene backbone substituted with chlorine and a nitro group at positions 3 and 2 respectively, makes it a versatile precursor in organic synthesis. The strategic placement of these functional groups allows for a wide range of chemical transformations, rendering it a valuable building block for more complex molecules.

Synonyms:

-

2-Nitro-3-chlorotoluene[1]

Physicochemical Properties

The compound typically appears as a pale yellow clear liquid or a white to yellow solid, depending on its purity and the ambient temperature.[1][5] Its physical state is dictated by its relatively low melting point. A summary of its key quantitative data is presented below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 5367-26-0 | [1][2][3] |

| Molecular Formula | C₇H₆ClNO₂ | [1][2][3] |

| Molecular Weight | 171.58 g/mol | [1][2][4] |

| Appearance | Pale yellow clear liquid or White/Colorless to Yellow powder/lump | [1][5] |

| Melting Point | 22-23 °C | [1][6][7] |

| Boiling Point | 251.9 °C @ 760 mmHg80 °C @ 2 mmHg | [1][6] |

| Density | 1.324 g/cm³ | [1] |

| Flash Point | 106.2 °C | [1][6] |

| Refractive Index | 1.534 | [1] |

| Water Solubility | Insoluble | [8] |

Synthesis and Manufacturing Pathways

The industrial synthesis of 3-chloro-2-nitrotoluene is not trivial, as direct nitration of 3-chlorotoluene yields a mixture of isomers. Therefore, more regioselective methods are employed. Two notable patented methods provide insight into its preparation.

Method 1: From 3-Chloro-2-toluidine

A classical approach involves the diazotization of 3-chloro-2-toluidine, followed by a Sandmeyer-type reaction. In this process, the amino group is converted into a diazonium salt, which is then substituted by a nitro group using a suitable nitrite salt, often in the presence of a copper catalyst.[9]

Caption: Diazotization-based synthesis of 3-chloro-2-nitrotoluene.

Method 2: Multi-step Synthesis from 2,6-Dichloronitrobenzene

A more complex, multi-step synthesis route has been developed to achieve high yield and purity. This method starts with 2,6-dichloronitrobenzene and proceeds through several intermediates.[10]

-

Condensation: 2,6-Dichloronitrobenzene reacts with a cyanide source (like tert-butyl cyanoacetate) in the presence of a base to form an intermediate.

-

Hydrolysis & Decarboxylation: The resulting compound undergoes hydrolysis and decarboxylation to yield 3-chloro-2-nitrophenylacetic acid.

-

Final Decarboxylation: The phenylacetic acid derivative is then heated to induce a final decarboxylation, yielding the target molecule, 3-chloro-2-nitrotoluene.[10] This method reports a high total yield of over 80%.[10]

Applications in Research and Drug Development

The reactivity of 3-chloro-2-nitrotoluene makes it a valuable intermediate in the synthesis of various high-value chemicals, particularly in the pharmaceutical and agrochemical industries.[1][11] The nitro group can be readily reduced to an amine, and the chlorine atom can be displaced via nucleophilic aromatic substitution, opening up numerous synthetic possibilities.

Key Applications:

-

Pharmaceutical Intermediates: It serves as a precursor for novel cardiovascular agents.[10] The reduction of the nitro group to form 3-chloro-2-methylaniline is a common transformation, creating a key building block for further elaboration.[12]

-

Agrochemical Synthesis: It is an intermediate in the production of fungicides like pyrrolnitrin and other bioactive compounds.[10]

-

Dye Manufacturing: The aromatic structure is a suitable scaffold for the synthesis of specialty dyes and pigments.[11]

-

Quinoxaline and Indole Derivatives: It is used in the synthesis of quinoxaline and 7-indole-carboxylic acid analogues, which are important heterocyclic motifs in medicinal chemistry.[10]

Caption: Role of 3-chloro-2-nitrotoluene as a versatile chemical intermediate.

Experimental Protocols & Analytical Methods

High-Performance Liquid Chromatography (HPLC) Analysis

To ensure purity and monitor reaction progress, a reliable analytical method is essential. 3-Chloro-2-nitrotoluene can be effectively analyzed using reverse-phase HPLC.

Step-by-Step Methodology:

-

Column Selection: A Newcrom R1 column or equivalent C18 column is suitable for this analysis.[2]

-

Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile (MeCN) and water, acidified with phosphoric acid. For Mass Spectrometry (MS) compatible methods, replace phosphoric acid with formic acid.[2]

-

Instrumentation Setup:

-

Set the flow rate appropriate for the column dimensions (e.g., 1.0 mL/min for a 4.6 mm ID column).

-

Use a UV detector set to an appropriate wavelength for detection (e.g., 254 nm).

-

-

Sample Preparation: Dissolve a small, accurately weighed amount of the sample in the mobile phase or a suitable solvent like acetonitrile.

-

Injection and Analysis: Inject the sample onto the column and record the chromatogram. The retention time will be characteristic of the compound under the specified conditions. This method is scalable for preparative separation to isolate impurities.[2]

Safety, Handling, and Toxicity

3-Chloro-2-nitrotoluene is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.

GHS Hazard Classification

The compound is classified with the following hazards according to the Globally Harmonized System (GHS):[4]

-

Pictograms: 💀 (Acute Toxicity, Skull and Crossbones),❗(Irritant, Exclamation Mark)

-

Signal Word: Danger

-

Hazard Statements:

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7]

-

Personal Protective Equipment:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] It is noted to be air-sensitive and should be stored under an inert gas.

First Aid Measures

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[5][13]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[5][13]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[4][13]

References

-

3-Chloro-2-nitrotoluene CAS 5367-26-0 - Home Sunshine Pharma. (n.d.). Retrieved from [Link]

-

3-Chloro-2-nitrotoluene - SIELC Technologies. (2018, May 16). Retrieved from [Link]

-

3-Chloro-2-nitrotoluene | 5367-26-0 | C7H6ClNO2 - Appchem. (n.d.). Retrieved from [Link]

-

3-Chloro-2-nitrotoluene | C7H6ClNO2 | CID 79328 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

- CN101475486A - Preparation method of 3-chlorine-2-nitrotoluene - Google Patents. (n.d.).

- DE638486C - Process for the preparation of 3-chloro-2-nitrotoluene - Google Patents. (n.d.).

-

SAFETY DATA SHEET - Fisher Scientific. (n.d.). Retrieved from [Link]

- CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents. (n.d.).

Sources

- 1. 3-Chloro-2-nitrotoluene CAS 5367-26-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. 3-Chloro-2-nitrotoluene | SIELC Technologies [sielc.com]

- 3. appchemical.com [appchemical.com]

- 4. 3-Chloro-2-nitrotoluene | C7H6ClNO2 | CID 79328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Chloro-2-nitrotoluene | 5367-26-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. Page loading... [guidechem.com]

- 7. echemi.com [echemi.com]

- 8. 3-Chloro-6-nitrotoluene(5367-28-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. DE638486C - Process for the preparation of 3-chloro-2-nitrotoluene - Google Patents [patents.google.com]

- 10. CN101475486A - Preparation method of 3-chlorine-2-nitrotoluene - Google Patents [patents.google.com]

- 11. chemimpex.com [chemimpex.com]

- 12. CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents [patents.google.com]

- 13. fishersci.co.uk [fishersci.co.uk]

A Comprehensive Technical Guide to 3-Chloro-2-nitrotoluene for Chemical Research and Development

Executive Summary

3-Chloro-2-nitrotoluene, a substituted aromatic nitro compound, serves as a pivotal intermediate in the synthesis of a diverse range of high-value organic molecules. Its unique substitution pattern, featuring adjacent nitro and chloro groups on a toluene backbone, imparts significant reactivity that is strategically leveraged in the fields of pharmaceuticals, agrochemicals, and materials science. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, established synthetic methodologies, and critical applications, with a particular focus on its role in drug discovery and development. The content herein is curated for researchers, chemists, and professionals who require a comprehensive understanding of this versatile building block, from fundamental characteristics to practical handling and synthesis protocols.

Chemical Identity and Molecular Structure

Unambiguous identification is the cornerstone of chemical research. 3-Chloro-2-nitrotoluene is systematically identified by a set of standardized nomenclature and registry numbers.

-

IUPAC Name: 1-chloro-3-methyl-2-nitrobenzene[1]

-

Synonyms: 2-Nitro-3-chlorotoluene, Benzene, 1-chloro-3-methyl-2-nitro-[2][5][6]

The spatial arrangement of the functional groups on the benzene ring is the primary determinant of the molecule's reactivity. The chloro and nitro groups are positioned ortho to each other, while the methyl group is meta to the chlorine and ortho to the nitro group.

Caption: Chemical structure of 3-Chloro-2-nitrotoluene.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in reactions, its storage requirements, and its safety profile. The data presented below has been aggregated from various chemical data sources.

| Property | Value | Source(s) |

| Molecular Weight | 171.58 g/mol | [1][2][3][4] |

| Appearance | Pale yellow clear liquid or white to yellow powder/lump | [2][7] |

| Melting Point | 22-23 °C | [2] |

| Boiling Point | 251.9 °C at 760 mmHg; 80 °C at 2 mmHg | [2][7] |

| Density | 1.324 g/cm³ | [2] |

| Flash Point | 106.2 °C | [2] |

| Refractive Index | 1.534 - 1.54 | [2][7] |

The low melting point indicates that 3-Chloro-2-nitrotoluene can exist as either a liquid or a low-melting solid at or near room temperature.[2] Its high boiling point suggests low volatility under standard conditions, but vacuum distillation is a viable purification method.[2][7]

Synthesis Methodologies

The synthesis of 3-Chloro-2-nitrotoluene can be achieved through several routes. The choice of method often depends on the availability of starting materials, desired scale, yield, and purity requirements.

Modern Synthetic Approach via Nucleophilic Aromatic Substitution

A contemporary and high-yield method starts from 2,6-dichloronitrobenzene.[8] This pathway is advantageous due to its gentle reaction conditions and high overall yield, reported to be greater than 80%.[8]

Causality and Experimental Rationale: The synthesis is a multi-step process designed to regioselectively replace one chlorine atom and subsequently introduce a methyl group through a series of transformations.

-

Initial Condensation: 2,6-dichloronitrobenzene is reacted with a cyanide-containing compound like tert-butyl cyanoacetate.[8] The two electron-withdrawing chlorine atoms and the powerful nitro group activate the ring towards nucleophilic aromatic substitution. Potassium carbonate acts as a base to deprotonate the active methylene compound, generating the nucleophile.

-

Hydrolysis and Decarboxylation: The resulting intermediate, 2-cyano-2-(3-chloro-2-nitrophenyl) tert-butyl acetate, undergoes acidic hydrolysis.[8] This step converts the cyano and ester groups into a carboxylic acid.

-

Final Decarboxylation: The subsequent heating of the 3-chloro-2-nitrophenylacetic acid intermediate with potassium carbonate in a polar aprotic solvent like DMF induces decarboxylation, efficiently yielding the final 3-chloro-2-nitrotoluene product.[8]

Sources

- 1. 3-Chloro-2-nitrotoluene | C7H6ClNO2 | CID 79328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Chloro-2-nitrotoluene CAS 5367-26-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. appchemical.com [appchemical.com]

- 4. PubChemLite - 3-chloro-2-nitrotoluene (C7H6ClNO2) [pubchemlite.lcsb.uni.lu]

- 5. 3-Chloro-2-nitrotoluene | SIELC Technologies [sielc.com]

- 6. parchem.com [parchem.com]

- 7. 3-Chloro-2-nitrotoluene | 5367-26-0 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 8. CN101475486A - Preparation method of 3-chlorine-2-nitrotoluene - Google Patents [patents.google.com]

3-Chloro-2-nitrotoluene synthesis from 3-chlorotoluene

An In-depth Technical Guide to the Synthesis of 3-Chloro-2-nitrotoluene from 3-Chlorotoluene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-chloro-2-nitrotoluene via the electrophilic aromatic nitration of 3-chlorotoluene. 3-Chloro-2-nitrotoluene is a valuable intermediate in the synthesis of various fine chemicals and pharmaceutical agents.[1][2] This document elucidates the underlying mechanistic principles governing the reaction, with a particular focus on the challenge of regioselectivity arising from the competing directing effects of the chloro and methyl substituents. A detailed, field-proven experimental protocol is presented, emphasizing safety, operational causality, and methods for the isolation and purification of the target isomer. The guide is intended to serve as a practical resource for chemists engaged in synthetic route development and process optimization.

Mechanistic Principles and Regioselectivity

The synthesis of 3-chloro-2-nitrotoluene from 3-chlorotoluene is achieved through an electrophilic aromatic substitution (SEAr) reaction.[3] This class of reactions is fundamental to aromatic chemistry and proceeds via a well-established mechanism.

Generation of the Electrophile: The Nitronium Ion

The reaction is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), commonly known as "mixed acid".[4][5] Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[6][7]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The formation of the nitronium ion is the critical first step, as it is the active electrophile that attacks the electron-rich aromatic ring of 3-chlorotoluene.[4][7]

Directing Effects and the Challenge of Regioselectivity

The primary challenge in this synthesis is controlling the position of nitration on the 3-chlorotoluene ring. The regiochemical outcome is dictated by the electronic effects of the two existing substituents: the methyl (-CH₃) group and the chlorine (-Cl) atom.

-

Methyl Group (-CH₃): This is an activating group that donates electron density to the ring through an inductive effect and hyperconjugation. It directs incoming electrophiles to the ortho (positions 2 and 4) and para (position 6) positions.[8]

-

Chlorine Atom (-Cl): This is a deactivating group due to its electron-withdrawing inductive effect, but it is an ortho, para-director because of electron donation to the ring via resonance. It directs incoming electrophiles to the ortho (positions 2 and 4) and para (position 6) positions.

The nitration of 3-chlorotoluene is therefore a competition between these directing effects, leading to a mixture of isomers. The primary points of attack for the nitronium ion are positions 2, 4, and 6, as these are activated by at least one of the groups.

-

Position 2: ortho to both -CH₃ and -Cl.

-

Position 4: ortho to -CH₃ and para to -Cl.

-

Position 6: para to -CH₃ and ortho to -Cl.

The formation of multiple isomers is inevitable. The relative yields depend on a combination of electronic and steric factors. Precise control of reaction conditions, particularly temperature, is crucial to maximize the yield of the desired 3-chloro-2-nitrotoluene and minimize the formation of byproducts, including dinitrated compounds.[9][10]

Experimental Protocol

This protocol describes a laboratory-scale synthesis of 3-chloro-2-nitrotoluene. All operations involving concentrated acids must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Mandatory Safety Precautions

-

Acid Handling: Concentrated nitric and sulfuric acids are highly corrosive and are strong oxidizing agents.[11][12] They can cause severe burns upon contact with skin and eyes.[13][14] Always wear acid-resistant gloves (e.g., butyl rubber or Viton), safety goggles, a face shield, and a lab coat.[12][15]

-

Exothermic Reaction: The nitration reaction is highly exothermic. The rate of addition of the nitrating mixture must be carefully controlled, and efficient cooling must be maintained to prevent the reaction from running away.

-

Ventilation: The reaction can produce toxic nitrogen oxide fumes.[13] Ensure all work is conducted in a well-ventilated fume hood.[14]

-

Spill Management: Have an appropriate spill kit ready, containing a neutralizer such as sodium bicarbonate or soda ash.[12][14] Never use water to clean up a concentrated acid spill, as this can generate heat and cause splashing.[13]

Reagents and Equipment

| Reagent/Equipment | Specification |

| 3-Chlorotoluene | Purity >98% |

| Concentrated Sulfuric Acid | 98% (w/w) |

| Concentrated Nitric Acid | 70% (w/w) |

| Round-bottom flask | 250 mL, with magnetic stir bar |

| Dropping funnel | 100 mL |

| Ice-water bath | Large enough to immerse the flask |

| Separatory funnel | 250 mL |

| Sodium Bicarbonate | 5% aqueous solution |

| Anhydrous Magnesium Sulfate | For drying |

Step-by-Step Procedure

-

Preparation of Nitrating Mixture: In a separate flask cooled in an ice-water bath, cautiously add 30 mL of concentrated sulfuric acid. Slowly, with continuous swirling, add 25 mL of concentrated nitric acid to the sulfuric acid. Allow this mixture to cool to below 10°C before use. The pre-mixing and cooling step is critical for controlling the initial generation of the nitronium ion.[16]

-

Reaction Setup: Place 25 g (0.197 mol) of 3-chlorotoluene into the 250 mL round-bottom flask. Add 40 mL of concentrated sulfuric acid and cool the mixture to 0-5°C in an ice-water bath with continuous magnetic stirring.

-

Nitration: Using the dropping funnel, add the cold nitrating mixture dropwise to the stirred 3-chlorotoluene/sulfuric acid solution over a period of 60-90 minutes. The causality for this slow, controlled addition is to manage the exothermic nature of the reaction and prevent a rapid temperature increase, which could lead to undesired side products, including dinitration.[9] Maintain the internal reaction temperature below 10°C throughout the addition.

-

Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 2 hours while maintaining the temperature at 5-10°C to ensure the reaction proceeds to completion.

-

Quenching: Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with stirring. This step quenches the reaction by diluting the acid and causes the water-insoluble nitroaromatic products to precipitate as an oily layer.

-

Work-up:

-

Transfer the entire mixture to a separatory funnel and allow the layers to separate.

-

Remove and discard the lower aqueous acid layer.

-

Wash the organic layer sequentially with 100 mL of cold water, followed by two 50 mL portions of 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with another 100 mL of cold water.

-

Dry the crude organic product over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Product Isolation and Characterization

The crude product is a mixture of isomers. The separation of 3-chloro-2-nitrotoluene from its isomers is challenging due to their similar chemical properties and close boiling points.

Purification by Fractional Vacuum Distillation

Fractional distillation under reduced pressure is the most common method for separating the isomers. The efficiency of the separation depends on the difference in boiling points and the efficiency of the distillation column used.

| Isomer | Boiling Point at atmospheric pressure |

| 3-Chloro-2-nitrotoluene | ~245-246 °C |

| 3-Chloro-4-nitrotoluene | ~255-257 °C |

| 3-Chloro-6-nitrotoluene | ~238-240 °C |

Note: Boiling points are approximate and can vary. Distillation is typically performed under vacuum to lower the required temperature and prevent decomposition.

The different fractions are collected and analyzed (e.g., by GC-MS) to determine their composition. Fractions rich in 3-chloro-2-nitrotoluene may require a second distillation pass to achieve high purity.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the isomeric purity of the final product.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C-Cl, C-H (aromatic), and strong N-O stretches of the nitro group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the exact structure and connectivity of the molecule by analyzing the chemical shifts and coupling patterns of the aromatic protons and carbons.

Visualizations

Experimental Workflow

Caption: Overall workflow for the synthesis of 3-chloro-2-nitrotoluene.

Nitration Mechanism and Isomer Formation

Caption: Mechanism of nitration and formation of isomeric products.

Conclusion

The synthesis of 3-chloro-2-nitrotoluene by nitration of 3-chlorotoluene is a straightforward yet illustrative example of electrophilic aromatic substitution where regioselectivity is a primary consideration. A thorough understanding of the competing directing effects of the substituents is essential for predicting the product distribution. By carefully controlling reaction parameters, particularly temperature, and employing an effective purification method such as fractional vacuum distillation, the desired isomer can be successfully isolated. The protocols and principles outlined in this guide provide a solid foundation for researchers to safely and efficiently synthesize this important chemical intermediate.

References

-

Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

-

JoVE. (2025, May 22). Electrophilic Aromatic Substitution: Nitration of Benzene. Retrieved from [Link]

-

Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. Retrieved from [Link]

-

Quora. (2024, May 22). What safety precautions should I take when handling nitric acid? Retrieved from [Link]

-

University of Washington. (n.d.). NITRIC ACID SAFETY. Retrieved from [Link]

- Google Patents. (n.d.). CN101475486A - Preparation method of 3-chlorine-2-nitrotoluene.

-

The Safety Master. (2024, February 26). Handling Nitric Acid: Best Practices for Corrosive Chemical Management. Retrieved from [Link]

- Google Patents. (n.d.). US2810000A - Method for the mononitration of p-chlorotoluene.

-

askIITians. (2025, August 16). p-chlorotoluene on nitration gives:. Retrieved from [Link]

- Google Patents. (n.d.). DE638486C - Process for the preparation of 3-chloro-2-nitrotoluene.

-

Chegg. (2023, December 29). Question: What is the product or o-chlorotoluene on nitration reaction? Retrieved from [Link]

-

Wikipedia. (n.d.). Toluene. Retrieved from [Link]

-

Vedantu. (n.d.). p-chlorotoluene on nitration gives class 11 chemistry CBSE. Retrieved from [Link]

-

Morgan, G. T., & Drew, H. D. K. (1920). LXXXV.—ortho-Chlorodinitrotoluenes. Part I. Journal of the Chemical Society, Transactions, 117, 784-791. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Regioselective nitration of aromatic substrates in zeolite cages. Retrieved from [Link]

-

Quora. (2020, March 27). Why chlorination of meta-nitrotoluene give 2,chloro 5,nitrotoluene instead of 4,chloro 3,nitrotoluene? Retrieved from [Link]

-

Singleton, D. A., et al. (2012). Dynamics and the Regiochemistry of Nitration of Toluene. Journal of the American Chemical Society, 134(36), 14802–14812. Retrieved from [Link]

-

NurdRage. (2016, July 6). Separation of chlorotoluene isomers (para and ortho) 2nd step in making Pyrimethamine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-2-nitrotoluene. Retrieved from [Link]

-

Elmorsy, S. S., et al. (2015). Zinc Chloride Catalyzed Regioselective Nitration of Aromatic Hydrocarbons Using Tetrachlorosilane-Sodium Nitrate Homogeneous System. International Journal of Organic Chemistry, 5, 49-56. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]

-

Google Patents. (n.d.). United States Patent Office - 2,810,000. Retrieved from [Link]

- Google Patents. (n.d.). US5143685A - Process for purification of ortho-chlorotoluene.

-

European Patent Office. (2004, January 22). Process for preparing 3-chloro-5-nitrotoluene - EP 1443040 A1. Retrieved from [Link]

-

Scribd. (n.d.). LAB QO 4 - Nitration of Chlorobenzene. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chlorotoluene. Retrieved from [Link]

Sources

- 1. CN101475486A - Preparation method of 3-chlorine-2-nitrotoluene - Google Patents [patents.google.com]

- 2. DE638486C - Process for the preparation of 3-chloro-2-nitrotoluene - Google Patents [patents.google.com]

- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pchlorotoluene on nitration gives class 11 chemistry CBSE [vedantu.com]

- 6. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 7. Video: Electrophilic Aromatic Substitution: Nitration of Benzene [jove.com]

- 8. Toluene - Wikipedia [en.wikipedia.org]

- 9. US2810000A - Method for the mononitration of p-chlorotoluene - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. ehs.washington.edu [ehs.washington.edu]

- 12. Handling Nitric Acid: Best Practices for Corrosive Chemical Management - The Safety Master - TSM TheSafetyMaster Private Limited [thesafetymaster.com]

- 13. quora.com [quora.com]

- 14. labproinc.com [labproinc.com]

- 15. fishersci.com [fishersci.com]

- 16. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

physical and chemical properties of 3-Chloro-2-nitrotoluene

An In-depth Technical Guide to 3-Chloro-2-nitrotoluene: Properties, Synthesis, and Applications

Introduction

3-Chloro-2-nitrotoluene is an important organic compound that serves as a valuable intermediate in the synthesis of a wide range of chemical products, including dyes and pharmaceuticals.[1][2] Its chemical structure, featuring a toluene backbone substituted with both a chloro and a nitro group, imparts a unique reactivity profile that is highly sought after in synthetic chemistry. The strategic positioning of these functional groups allows for a variety of chemical transformations, making it a versatile building block for more complex molecules.[1] This guide provides a comprehensive overview of the , its synthesis, reactivity, analytical methods, and safety considerations, tailored for researchers and professionals in chemical and pharmaceutical development.

PART 1: Physicochemical Properties

The fundamental physical and chemical characteristics of 3-Chloro-2-nitrotoluene are summarized below. These properties are critical for its handling, storage, and application in various chemical reactions.

Table 1: Summary of Physicochemical Data for 3-Chloro-2-nitrotoluene

| Property | Value | Source(s) |

| IUPAC Name | 1-chloro-3-methyl-2-nitrobenzene | [3] |

| Synonyms | 2-Nitro-3-chlorotoluene, Benzene, 1-chloro-3-methyl-2-nitro- | [2][3] |

| CAS Number | 5367-26-0 | [3][4] |

| Molecular Formula | C₇H₆ClNO₂ | [3][4][5] |

| Molecular Weight | 171.58 g/mol | [3][4] |

| Appearance | White or Colorless to Yellow powder, lump, or clear liquid | [2][4] |

| Melting Point | 22-23 °C | [2] |

| Boiling Point | 251.9 °C at 760 mmHg; 80 °C at 2 mmHg | [2][4] |

| Density | ~1.3 g/cm³ | [2][4] |

| Flash Point | 106 °C | [2][4] |

| Refractive Index | 1.534 - 1.54 | [2][4] |

| Solubility | Insoluble in water. | [6] |

| Purity | >96.0% (GC) | [4] |

The physical state of 3-Chloro-2-nitrotoluene can vary from a liquid to a solid at room temperature, given its melting point of 22-23°C.[2] It is typically stored at room temperature, though a cool, dark place is recommended, often under an inert gas as it can be air sensitive.[4]

PART 2: Synthesis and Reactivity

Synthesis Pathways

The synthesis of 3-Chloro-2-nitrotoluene is crucial for its availability as a chemical intermediate. Several methods have been developed, with one notable process involving the diazotization of an amine precursor.

Protocol 1: Synthesis from 3-Chloro-2-toluidine

A historically significant and technically feasible method for producing 3-Chloro-2-nitrotoluene with a good yield involves the diazotization of 3-chloro-2-toluidine.[1] This process, outlined in a 1933 patent, demonstrates a classic route in aromatic chemistry.

Causality and Experimental Choices: The choice of 3-chloro-2-toluidine as the starting material is strategic. The amino group is an excellent handle for introducing the nitro group via a diazonium salt intermediate. The use of cuprocuprisulfite (Etard's salt) and an excess of alkali nitrite is a specific modification of the Sandmeyer reaction, optimized to facilitate the replacement of the diazonium group with a nitro group, leading to excellent yields.[1]

Step-by-Step Methodology:

-

Diazotization: Dissolve 44 parts by weight of 3-chloro-2-toluidine in a solution of 31.5 parts by weight of concentrated sulfuric acid and approximately 250 parts by weight of water.

-

Cool the solution and diazotize it with a solution of 23.3 parts by weight of sodium nitrite in water.

-

Reaction: Prepare a mixture of 50 parts by weight of cuprocuprisulfite and 150 parts by weight of 50% sodium nitrite in about 800 parts by weight of water.

-

Slowly add the diazo solution to the nitrite/cuprocuprisulfite mixture with stirring.

-

Isolation: After the reaction is complete, the resulting 3-Chloro-2-nitrotoluene is isolated by steam distillation, where it passes over as a light oil that solidifies upon cooling.[1] The reported yield is approximately 75% of the pure nitro compound.[1]

References

- 1. DE638486C - Process for the preparation of 3-chloro-2-nitrotoluene - Google Patents [patents.google.com]

- 2. 3-Chloro-2-nitrotoluene CAS 5367-26-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. 3-Chloro-2-nitrotoluene | C7H6ClNO2 | CID 79328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Chloro-2-nitrotoluene | 5367-26-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. appchemical.com [appchemical.com]

- 6. 3-Chloro-6-nitrotoluene(5367-28-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

3-Chloro-2-nitrotoluene molecular weight and formula

An In-depth Technical Guide to 3-Chloro-2-nitrotoluene: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 3-Chloro-2-nitrotoluene, a pivotal chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. This document details its chemical and physical properties, established synthesis protocols, key applications with a focus on drug development, and essential safety and handling guidelines. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both foundational knowledge and practical insights.

Chemical Identity and Core Properties

3-Chloro-2-nitrotoluene, also known by its IUPAC name 1-chloro-3-methyl-2-nitrobenzene, is a substituted aromatic compound.[1] Its unique molecular structure, featuring chloro, nitro, and methyl groups on a benzene ring, makes it a versatile precursor in various organic syntheses.

Table 1: Chemical Identifiers and Molecular Properties

| Identifier | Value | Source |

| Molecular Formula | C₇H₆ClNO₂ | [1][2] |

| Molecular Weight | 171.58 g/mol | [1] |

| CAS Number | 5367-26-0 | [1][2][3] |

| EC Number | 226-354-8 | [1] |

| IUPAC Name | 1-chloro-3-methyl-2-nitrobenzene | [1] |

| Synonyms | 3-Chloro-2-nitrotoluene, Toluene, 3-chloro-2-nitro- | [1][3][4] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Pale yellow clear liquid or White to Yellow powder/lump | [4][5] |

| Melting Point | 22-23 °C | [4] |

| Boiling Point | 251.9 °C at 760 mmHg; 80 °C at 2 mmHg | [4][5] |

| Density | 1.324 g/cm³ | [4] |

| Flash Point | 106.2 °C | [4] |

| Refractive Index | 1.54 | [5] |

| Storage | Room temperature, recommended <15°C in a cool, dark place under an inert gas. Air sensitive. | [5] |

Molecular Structure

The arrangement of the chloro, nitro, and methyl groups on the toluene backbone dictates the reactivity and synthetic utility of 3-Chloro-2-nitrotoluene.

Caption: Molecular structure of 3-Chloro-2-nitrotoluene (C₇H₆ClNO₂).

Synthesis and Manufacturing Protocols

The synthesis of 3-Chloro-2-nitrotoluene is critical for its availability as a raw material. Several synthetic routes have been developed, with the choice of method often depending on factors like starting material availability, desired yield, and purity.

Protocol 1: Synthesis from 2,6-Dichloronitrobenzene

This method involves a multi-step process starting from 2,6-dichloronitrobenzene.[6] The rationale behind this pathway is to introduce the methyl group through a series of reactions that ultimately replace one of the chlorine atoms.

Experimental Workflow:

Caption: Synthetic pathway from 3-Chloro-2-toluidine.

Step-by-Step Methodology:

-

Diazotization: 3-chloro-2-toluidine is dissolved in concentrated sulfuric acid and water, then treated with a solution of sodium nitrite to form the diazonium salt. [7]2. Reaction: The diazo solution is then added to a mixture of cuprocuprisulfite and an excess of sodium nitrite in water. [7]3. Purification: The resulting 3-Chloro-2-nitrotoluene is purified by steam distillation, where it is collected as a light oil that solidifies upon cooling. [7]This process yields approximately 75% of the pure product. [7]

Applications in Research and Drug Development

3-Chloro-2-nitrotoluene is a valuable intermediate in the synthesis of a variety of organic compounds. [7]Its reactivity allows for the chlorine atom to be easily replaced, making it a versatile building block. [7]

-

Pharmaceutical Intermediates: It is used in the preparation of novel cardiovascular agents. [6]Additionally, it serves as a precursor for pyrrolnitrin and intermediates for quinoline and quinoxaline-based products. [6]The reduction of the nitro group to an amine is a common transformation, leading to 3-chloro-2-methylaniline, another important synthetic intermediate. [8]* Dyes and Pigments: The reactivity of the chloro group makes it suitable for producing dyes by reacting it with compounds like sodium alkoxides, sodium phenolates, ammonia, or amines. [7]

Analytical Methodologies

Ensuring the purity and identity of 3-Chloro-2-nitrotoluene is crucial for its application in synthesis.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase (RP) HPLC method can be used for the analysis of 3-Chloro-2-nitrotoluene. [3]The mobile phase typically consists of acetonitrile (MeCN), water, and an acid like phosphoric acid. For mass spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid. [3]This method is scalable and can be adapted for preparative separation to isolate impurities. [3]* Spectroscopy: Infrared (IR) spectroscopy data is available for 3-Chloro-2-nitrotoluene, which can be used for structural confirmation. [1]Nuclear Magnetic Resonance (NMR) is also used to confirm the structure. [5]

Safety and Handling

3-Chloro-2-nitrotoluene is a hazardous substance and requires careful handling.

Table 3: GHS Hazard Information

| Hazard | Description | Source |

| Pictogram(s) | Skull and crossbones, Exclamation mark | [1][5] |

| Signal Word | Danger | [1][5][9] |

| Hazard Statements | H301: Toxic if swallowedH315: Causes skin irritationH319: Causes serious eye irritation | [1][5][9] |

Precautionary Measures and Handling:

-

Handling: Use in a well-ventilated area. [9]Wear suitable protective clothing, gloves, and eye/face protection. [5][9]Avoid contact with skin and eyes and prevent the formation of dust and aerosols. [9]Use non-sparking tools to prevent fire from electrostatic discharge. [9]Do not eat, drink, or smoke when using this product. [5][10]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [9]Store locked up and away from incompatible materials. [9]* First Aid:

-

If Swallowed: Get emergency medical help immediately and rinse mouth. [5][9] * If on Skin: Wash with plenty of water. [9][10]If skin irritation occurs, get medical help. [9] * If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [9]If eye irritation persists, get medical advice/attention. [5]* Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. [5][9]

-

References

-

PubChem. (n.d.). 3-Chloro-2-nitrotoluene. National Center for Biotechnology Information. Retrieved from [Link]

-

Appchem. (n.d.). 3-Chloro-2-nitrotoluene. Retrieved from [Link]

- Du, P. (2009). Preparation method of 3-chlorine-2-nitrotoluene. Google Patents. (CN101475486A).

-

SIELC Technologies. (2018, May 16). Separation of 3-Chloro-2-nitrotoluene on Newcrom R1 HPLC column. Retrieved from [Link]

-

Henan Allgreen Chemical Co.,LTD. (n.d.). Buy 3-Chloro-2-nitrotoluene Industrial Grade. Retrieved from [Link]

- Steglitz, A., & Stenger, K. (1936). Process for the preparation of 3-chloro-2-nitrotoluene. Google Patents. (DE638486C).

-

Home Sunshine Pharma. (n.d.). 3-Chloro-2-nitrotoluene CAS 5367-26-0. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-3-nitrotoluene. National Center for Biotechnology Information. Retrieved from [Link]

- Li, J. (2011). Synthetic method of 3-chloro-2-methylaniline. Google Patents. (CN102234236A).

Sources

- 1. 3-Chloro-2-nitrotoluene | C7H6ClNO2 | CID 79328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. appchemical.com [appchemical.com]

- 3. 3-Chloro-2-nitrotoluene | SIELC Technologies [sielc.com]

- 4. 3-Chloro-2-nitrotoluene CAS 5367-26-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. 3-Chloro-2-nitrotoluene | 5367-26-0 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 6. CN101475486A - Preparation method of 3-chlorine-2-nitrotoluene - Google Patents [patents.google.com]

- 7. DE638486C - Process for the preparation of 3-chloro-2-nitrotoluene - Google Patents [patents.google.com]

- 8. CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents [patents.google.com]

- 9. echemi.com [echemi.com]

- 10. 3-Chloro-2-nitrotoluene | 5367-26-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

solubility of 3-Chloro-2-nitrotoluene in organic solvents

An In-depth Technical Guide to the Solubility of 3-Chloro-2-nitrotoluene in Organic Solvents

Abstract: This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 3-Chloro-2-nitrotoluene in various organic solvents. Recognizing the compound's role as a key intermediate in the synthesis of pharmaceuticals and specialty chemicals, this document is tailored for researchers, scientists, and drug development professionals.[1][2][3] It moves beyond a simple data repository to explain the causal physicochemical principles governing solubility, outlines theoretical and computational prediction models, and provides a detailed, field-proven protocol for accurate experimental measurement. The guide emphasizes a multi-faceted approach, integrating theoretical knowledge with practical laboratory methodology to empower scientists in solvent selection for synthesis, crystallization, and formulation processes.

Physicochemical Profile of 3-Chloro-2-nitrotoluene

A thorough understanding of a solute's intrinsic properties is the foundation for any solubility analysis. 3-Chloro-2-nitrotoluene is a substituted aromatic compound whose structure dictates its interactions with potential solvents. The presence of a polar nitro group (-NO₂), a non-polar methyl group (-CH₃), and an electronegative chlorine atom (-Cl) on a benzene ring creates a molecule with mixed polarity characteristics.

The molecule's IUPAC name is 1-chloro-3-methyl-2-nitrobenzene.[4] Its structural and physical properties are summarized in Table 1, compiled from authoritative chemical databases. These parameters are critical inputs for both theoretical solubility models and for interpreting experimental outcomes.

Table 1: Physicochemical Properties of 3-Chloro-2-nitrotoluene

| Property | Value | Source |

| CAS Number | 5367-26-0 | [1][4][5][6] |

| Molecular Formula | C₇H₆ClNO₂ | [4][5][6][7] |

| Molecular Weight | 171.58 g/mol | [4][5][7] |

| Appearance | Pale yellow clear liquid or White/Colorless to Yellow powder/lump | [1][5] |

| Melting Point | 22-23 °C | [1] |

| Boiling Point | 251.9 °C at 760 mmHg; 80 °C at 2 mmHg | [1][5] |

| Density | 1.324 g/cm³ | [1] |

| Flash Point | 106.2 °C | [1][5] |

| SMILES | CC1=C(C(=CC=C1)Cl)[O-] | [4][6] |

| InChIKey | JLDKNVUJLUGIBQ-UHFFFAOYSA-N | [4][7] |

Theoretical Foundations of Solubility

The principle of "like dissolves like" provides a qualitative starting point for solvent selection.[8] This adage suggests that solutes dissolve best in solvents with similar polarity. For a molecule like 3-Chloro-2-nitrotoluene, which has both polar and non-polar characteristics, a more quantitative approach is necessary for accurate prediction.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a powerful, semi-empirical method to quantify the "likeness" between a solute and a solvent.[9] The total Hildebrand solubility parameter is deconstructed into three components, accounting for different types of intermolecular forces:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar (δD, δP, δH) values are likely to be miscible. The "distance" (Ra) between the HSP coordinates of two substances in "Hansen space" can be calculated:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

Table 2: Hansen Solubility Parameters for Common Organic Solvents

| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Water | 15.5 | 16.0 | 42.3 |

| (Data sourced from common HSP databases and literature) |

The logical workflow for using HSP in solvent screening is depicted below. This process begins by defining the solute's HSP (either known or estimated) and then calculating the HSP distance to a list of potential solvents to rank their likelihood of being effective.

Caption: Diagram 1: HSP-Based Solvent Screening Workflow.

Thermodynamic and Computational Models

For more rigorous predictions, especially concerning temperature dependence, thermodynamic models are employed. Models like UNIFAC (UNIQUAC Functional-group Activity Coefficients) use group contribution methods to estimate activity coefficients, which are central to calculating solid-liquid phase equilibria.[10]

More recently, the advent of machine learning (ML) has introduced powerful new tools for solubility prediction.[11][12][13] These models can be trained on large datasets of experimental solubility data to learn complex relationships between molecular structure (represented as molecular fingerprints or graphs) and solubility, often outperforming classical thermodynamic models in terms of speed and accuracy for specific chemical spaces.[11][12]

Experimental Protocol for Solubility Determination

Theoretical predictions must be validated by robust experimental data. The isothermal equilibrium shake-flask method is a gold-standard technique for determining the solubility of a solid compound in a solvent at a given temperature.[14] It is a self-validating system because it ensures that the system has reached thermodynamic equilibrium, providing a true measure of solubility.

Causality Behind Experimental Choices

-

Isothermal Conditions: Solubility is highly temperature-dependent. Maintaining a constant temperature with a thermostated bath is critical for reproducibility and accuracy.

-

Agitation: Continuous agitation (shaking or stirring) is necessary to overcome mass transfer limitations and ensure the solution reaches saturation in a reasonable timeframe.

-

Sufficient Time: The system must be agitated long enough to ensure equilibrium is reached. A common validation step is to measure solubility at successive time points (e.g., 24, 48, 72 hours) until the value remains constant.

-

Excess Solute: A clear excess of the solid phase must be present throughout the experiment to guarantee the solution remains saturated.

-

Clarification: Before analysis, the saturated solution must be separated from the undissolved solid without altering its composition or temperature (e.g., via filtration or centrifugation in a temperature-controlled environment).

Step-by-Step Methodology: Isothermal Shake-Flask Method

-

Preparation: Add an excess amount of 3-Chloro-2-nitrotoluene to a series of sealed vials. The exact amount should be enough to ensure a solid phase remains at equilibrium.

-

Solvent Addition: Accurately add a known mass or volume of the desired organic solvent to each vial.

-

Equilibration: Place the vials in a thermostated shaker bath set to the target temperature (e.g., 298.15 K). Agitate the vials vigorously for a pre-determined time (e.g., 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for a sufficient period (e.g., 4-6 hours) for the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear, supernatant liquid phase using a pre-heated or temperature-equilibrated syringe fitted with a solvent-resistant filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being sampled.

-

Quantification: Accurately weigh the collected sample of the saturated solution. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a moderate temperature) until a constant weight of the dry solute is achieved.

-

Calculation: The solubility can be expressed in various units, such as mole fraction (x₁), mass fraction, or grams of solute per 100 g of solvent.

-

Mass of dissolved solute = (Final weight of vial + solute) - (Initial weight of empty vial)

-

Mass of solvent = (Weight of vial + solution) - (Weight of vial + dissolved solute)

-

Solubility ( g/100g solvent) = (Mass of dissolved solute / Mass of solvent) * 100

-

The workflow for this experimental protocol is visualized below.

Caption: Diagram 2: Isothermal Shake-Flask Solubility Measurement.

Conclusion

Determining the is a critical task for its effective use in chemical synthesis and pharmaceutical development. This guide has established a comprehensive approach that integrates theoretical understanding with practical, robust experimental methodology. While a definitive, publicly available dataset on its solubility is sparse, researchers can leverage the principles of Hansen Solubility Parameters and other predictive models to intelligently design experiments. The provided step-by-step isothermal equilibrium protocol offers a reliable and self-validating method to generate high-quality, reproducible solubility data. By combining these theoretical and experimental tools, scientists can confidently select optimal solvent systems, thereby accelerating research and development processes.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79328, 3-Chloro-2-nitrotoluene. Retrieved from [Link]

-

Home Sunshine Pharma. 3-Chloro-2-nitrotoluene CAS 5367-26-0. Retrieved from [Link]

-

Chemistry For Everyone (2025). How To Determine Solubility Of Organic Compounds? YouTube. Retrieved from [Link] (Note: A generic but representative URL is used as the original may be time-sensitive).

-

ResearchGate (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

LibreTexts Chemistry. Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link] (Note: A general URL to the platform is provided as specific experiment links can change).

- University Course Material.EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Cengage Learning.Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8491, 2-Chloro-4-nitrotoluene. Retrieved from [Link]

-

Hansen Solubility Parameters. Official Website. Retrieved from [Link]

-

Al Ibrahim, E., Morgan, N., Müller, S., Motati, S., & Green, W. H. (2025). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv. Retrieved from [Link]

-

Al Ibrahim, E., et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Retrieved from [Link]

-

Abbott, S. Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Retrieved from [Link]

-

Jouyban, A., et al. (2006). Thermodynamic modeling of activity coefficient and prediction of solubility. Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Diversified Enterprises. Surface Tension, Hansen Solubility Parameters, Molar Volume... Accu Dyne Test. Retrieved from [Link]

-

Solubility of Things. 4-Chloro-3-nitrotoluene. Retrieved from [Link]

-

Buzzi, S., et al. (2025). Thermodynamics-Informed Machine Learning Models for the Prediction of Solubility of Pharmaceuticals. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 77591, 2-Chloro-3-nitrotoluene. Retrieved from [Link]

-

Appchem. 3-Chloro-2-nitrotoluene | 5367-26-0. Retrieved from [Link]

-

PubChemLite. 3-chloro-2-nitrotoluene (C7H6ClNO2). Retrieved from [Link]

-

NIST. 3-chloro-4-nitrotoluene. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents.CN101475486A - Preparation method of 3-chlorine-2-nitrotoluene.

- Google Patents.DE638486C - Process for the preparation of 3-chloro-2-nitrotoluene.

- Jouyban, A. (2025).

- Google Patents.EP1443040A1 - Process for preparing 3-chloro-5-nitrotoluene.

-

Global Substance Registration System. 3-CHLORO-2-NITROTOLUENE. Retrieved from [Link]

-

ResearchGate. What are some reliable methods of reducing 4-chloro-3-nitrotoluene? Retrieved from [Link]

- Google Patents.EP1443040A1 - Process for preparing 3-chloro-5-nitrotoluene.

Sources

- 1. 3-Chloro-2-nitrotoluene CAS 5367-26-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. CN101475486A - Preparation method of 3-chlorine-2-nitrotoluene - Google Patents [patents.google.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-Chloro-2-nitrotoluene | C7H6ClNO2 | CID 79328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Chloro-2-nitrotoluene | 5367-26-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. appchemical.com [appchemical.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. chem.ws [chem.ws]

- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 10. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

An In-depth Technical Guide to the Safe Handling and Hazard Profile of 3-Chloro-2-nitrotoluene

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the chemical properties, associated hazards, and requisite safety protocols for 3-Chloro-2-nitrotoluene (CAS No: 5367-26-0). As a key intermediate in various synthetic pathways, a thorough understanding of its risk profile is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety recommendations, empowering scientific professionals to implement self-validating safety systems in their research environment.

Compound Identification and Physicochemical Profile

3-Chloro-2-nitrotoluene, with the molecular formula C₇H₆ClNO₂, is a halogenated aromatic nitro compound.[1][2] Its structure, featuring a toluene backbone substituted with chlorine and a nitro group, dictates its reactivity and toxicological profile. The primary identifier for this compound is its CAS (Chemical Abstracts Service) number: 5367-26-0.[2]

Understanding the physicochemical properties of a compound is the foundation of a robust safety assessment. These parameters influence its behavior under various laboratory conditions, from storage to reaction and disposal.

Table 1: Physicochemical Properties of 3-Chloro-2-nitrotoluene

| Property | Value | Source |

| Molecular Weight | 171.58 g/mol | [2] |

| Appearance | Pale yellow clear liquid or white/colorless to yellow powder/lump.[3][4] | [3][4] |

| Melting Point | 22-23 °C | [3][5] |

| Boiling Point | 251.9 °C at 760 mmHg | [3] |

| Flash Point | 106.2 °C | [3][4] |

| Density | 1.324 g/cm³ | [3] |

| Solubility | Insoluble in water. | |

| Vapor Pressure | 0.4 hPa @ 50 °C (for isomer 2-Chloro-6-nitrotoluene) | [6] |

The relatively low melting point indicates that this compound may be found as either a liquid or a low-melting solid at ambient laboratory temperatures.[3][5] Its high flash point suggests it is not highly flammable, but it is combustible and can emit toxic fumes, including nitrogen oxides (NOx) and hydrogen chloride gas, under fire conditions.[1][7]

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for hazard communication. 3-Chloro-2-nitrotoluene is classified as a substance with significant acute toxicity and irritant properties.[2]

Table 2: GHS Hazard Classification for 3-Chloro-2-nitrotoluene

| Hazard Class | Hazard Category | GHS Hazard Statement | Signal Word |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | Danger |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | Warning |

Source: Aggregated GHS information from notifications to the ECHA C&L Inventory.[2]

The "Danger" signal word and the H301 classification highlight the most critical hazard: acute oral toxicity.[2][4] This means that even small quantities ingested accidentally can cause serious harm or be fatal. The skin and eye irritation classifications, while less severe, are significant for routine handling and necessitate stringent personal protective equipment (PPE) protocols.[2]

Caption: GHS hazards and their corresponding safety responses.

Toxicological Profile and Routes of Exposure

The primary routes of occupational exposure are ingestion, inhalation, and skin or eye contact.

-

Ingestion: As established by its GHS classification, ingestion is the most critical route of exposure. Accidental ingestion can lead to severe toxicity. The precautionary statement P270 (Do not eat, drink or smoke when using this product) is a critical directive to prevent this.[5]

-

Skin Contact: The compound is a skin irritant.[2] Prolonged contact can cause redness and discomfort. More importantly, absorption through the skin is a potential route for systemic toxicity. Therefore, preventing skin contact is not just about avoiding local irritation but also about preventing the substance from entering the bloodstream.

-

Eye Contact: Direct contact causes serious eye irritation, potentially leading to pain, redness, and blurred vision.[8] Immediate and thorough rinsing is crucial to prevent lasting damage.

-

Inhalation: While the compound has a low vapor pressure, inhalation of aerosols, mists, or dust (if in solid form) may cause irritation to the mucous membranes and upper respiratory tract.[7][6]

Risk Management: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to risk management, prioritizing engineering and administrative controls over sole reliance on PPE, is essential. This is known as the hierarchy of controls.

Engineering and Administrative Controls

The primary objective of engineering controls is to isolate personnel from the hazard.

-

Ventilation: All handling of 3-Chloro-2-nitrotoluene must be conducted in a well-ventilated area.[5] For procedures that could generate aerosols or dust, a certified chemical fume hood is mandatory.

-

Designated Areas: Establish designated areas for the storage and handling of this chemical. These areas should be clearly marked with appropriate hazard signage.

-

Administrative Controls: Implement Standard Operating Procedures (SOPs) for all tasks involving this compound. Ensure all personnel are trained on these SOPs and understand the specific hazards. Prohibit eating, drinking, and smoking in all laboratory areas.[8]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on a thorough risk assessment.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[7] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[6]

-

Skin Protection:

-

Gloves: Wear compatible, chemical-resistant gloves.[7] Nitrile gloves are a common choice, but it is crucial to check the manufacturer's compatibility data for breakthrough time and permeation rate. Gloves should be inspected before use and replaced immediately if contaminated or damaged.

-

Lab Coat: A standard lab coat is required. For larger quantities or tasks with a high splash potential, a chemically resistant apron or coveralls should be used.[5]

-

-

Respiratory Protection: Respiratory protection is generally not required when handling small quantities in a functional chemical fume hood. However, if engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations like a large spill, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[6]

Safe Handling, Storage, and Disposal Protocols

Protocol for Safe Handling

-

Preparation: Before starting work, ensure a chemical fume hood is operational, all necessary PPE is available and in good condition, and the location of the nearest safety shower and eyewash station is known.

-

Weighing/Transfer: Conduct all transfers and weighing of the compound within a fume hood or other ventilated enclosure.

-

Housekeeping: Maintain good housekeeping to minimize the risk of accidental contact. Clean work surfaces thoroughly after each use.

-

Contamination: Avoid contact with skin and eyes.[5] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5][6]

-

Clothing: Remove any contaminated clothing immediately and wash it before reuse.[5]

Caption: A generalized workflow for the safe handling of hazardous chemicals.

Conditions for Safe Storage

Proper storage is critical to prevent degradation, reaction, and accidental release.

-

Store containers in a dry, cool, and well-ventilated place.[5]

-

Keep containers tightly closed to prevent leakage.[5]

-

Store locked up in a designated and restricted-access area.[5]

-

Store separately from incompatible materials such as strong oxidizing agents and strong bases.[6] The compound is also noted as being potentially air-sensitive and should be stored under an inert gas atmosphere.[4][9]

Waste Disposal

Disposal of 3-Chloro-2-nitrotoluene and its contaminated materials must be handled as hazardous waste.

-

Dispose of contents and containers in accordance with all local, regional, and national regulations.[5]

-

Do not dispose of this chemical into the sewer system or the environment.[8]

-

Use a licensed professional waste disposal service to manage chemical waste.

Emergency Procedures

First-Aid Measures

Immediate action is critical in the event of an exposure.

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth with water.[5] Do not induce vomiting.

-

If on Skin: Immediately wash with plenty of soap and water.[6] Remove contaminated clothing.[5] If skin irritation occurs, get medical advice.[5]

-

If in Eyes: Rinse cautiously with water for several minutes.[5] Remove contact lenses, if present and easy to do. Continue rinsing.[5] If eye irritation persists, seek medical attention.[4]

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[8] Call a poison center or doctor if you feel unwell.[6]

Spill Response

-

Small Spills: Evacuate non-essential personnel. Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the material into a suitable, labeled container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.[7]

-

Large Spills: Evacuate the area immediately. Isolate the spill area for at least 50 meters (150 feet) in all directions.[1] Contact emergency services and a hazardous materials response team.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or foam.[7]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.[8]

-

Specific Hazards: The compound is not highly flammable but will burn.[1] Fire may produce irritating, corrosive, and/or toxic gases, including nitrogen oxides and hydrogen chloride.[6][10]

-

Protective Equipment: Firefighters must wear full-body protective clothing and a self-contained breathing apparatus (SCBA).[1]

Conclusion

3-Chloro-2-nitrotoluene is a valuable chemical intermediate that poses significant health hazards, primarily acute oral toxicity and irritation to the skin and eyes. For researchers, scientists, and drug development professionals, a risk-based approach to handling is not merely a regulatory requirement but a cornerstone of scientific responsibility. By understanding the causal links between the compound's properties and the required safety protocols—from engineering controls and PPE to emergency preparedness—laboratories can create a self-validating system of safety that protects personnel and ensures the integrity of their work.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79328, 3-Chloro-2-nitrotoluene. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 77591, 2-Chloro-3-nitrotoluene. Available at: [Link]

-

CPAChem. Safety data sheet: 4-Chloro-2-nitrotoluene. Available at: [Link]

-

Bernardo Ecenarro (BESA). Recommended PPE to handle chemicals. Available at: [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2-Chloro-6-Nitrotoluene, 99%. Available at: [Link]

-

European Chlorinated Solvent Association (ECSA). Guidance on Storage and Handling of Chlorinated Solvents. Available at: [Link]

-

Organisation for Economic Co-operation and Development (OECD). SIDS Initial Assessment Report for 1-Chloro-2-nitrobenzene. Available at: [Link]

Sources

- 1. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. 3-Chloro-2-nitrotoluene | C7H6ClNO2 | CID 79328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Chloro-2-nitrotoluene CAS 5367-26-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. 3-Chloro-2-nitrotoluene | 5367-26-0 | TCI Deutschland GmbH [tcichemicals.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. 3-Chloro-6-nitrotoluene(5367-28-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. aarti-industries.com [aarti-industries.com]

- 9. 3-Chloro-2-nitrotoluene | 5367-26-0 | TCI EUROPE N.V. [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

electrophilic substitution reactions of 3-Chloro-2-nitrotoluene

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 3-Chloro-2-nitrotoluene

Abstract

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions of 3-chloro-2-nitrotoluene. As a key intermediate in the synthesis of pharmaceuticals and fine chemicals, understanding its reactivity is paramount for process development and molecular design.[1][2] This document delineates the theoretical underpinnings of the regioselectivity observed in these reactions, governed by the complex interplay of the directing effects of the methyl, nitro, and chloro substituents. We will move beyond mere prediction to explain the causality behind reaction outcomes and provide field-proven insights into potential synthetic protocols.

Introduction: The Molecular Landscape of 3-Chloro-2-nitrotoluene

3-Chloro-2-nitrotoluene (IUPAC Name: 1-chloro-3-methyl-2-nitrobenzene) is a disubstituted toluene derivative featuring a highly electron-deficient aromatic ring.[3] The presence of a strongly deactivating nitro group, a weakly deactivating chloro group, and a weakly activating methyl group creates a challenging yet intriguing substrate for electrophilic aromatic substitution.[4][5] The inherent deactivation of the ring system necessitates forcing conditions for most EAS reactions, while the competing directing effects of the three substituents demand a nuanced analysis to predict product distribution.

This guide will dissect the electronic and steric factors that govern the reactivity of the C4, C5, and C6 positions—the only available sites for substitution. Our analysis will be grounded in the stability of the Wheland intermediate (sigma complex), which is the cornerstone for understanding regioselectivity in EAS reactions.[4][6]

Theoretical Framework: A Triad of Competing Directing Effects

To forecast the regiochemical outcome of electrophilic attack on 3-chloro-2-nitrotoluene, we must first analyze the individual and collective influence of each substituent.

-

The Nitro Group (-NO₂): Positioned at C2, the nitro group is a powerful deactivating group. It withdraws electron density from the ring through both the inductive effect (-I) and the resonance effect (-M).[7][8] This withdrawal is most pronounced at the positions ortho (C1, C3) and para (C6) to the nitro group, making these sites significantly electron-deficient. Consequently, the nitro group is a strong meta-director, meaning it directs incoming electrophiles to the positions meta to itself (C4, C6).[7][9] However, its deactivating nature slows the rate of reaction at all positions.[5]

-

The Chloro Group (-Cl): Located at C3, the chlorine atom presents a classic case of conflicting electronic effects. It is electronegative and withdraws electron density via the inductive effect (-I), thus deactivating the ring relative to benzene.[10] However, its lone pairs can participate in resonance (+M), donating electron density to the ring. This resonance donation stabilizes the cationic sigma complex formed during attack at the ortho (C2, C4) and para (C6) positions.[8] Because the resonance effect on the transition state stability is dominant in determining regioselectivity, halogens are considered ortho, para-directors despite being deactivators.[10]

-

The Methyl Group (-CH₃): At C1, the methyl group is a weak activating group. It donates electron density through an inductive effect (+I) and hyperconjugation, stabilizing the carbocation intermediate.[6][11] As an activating group, it directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.

Synthesis of Effects and Regiochemical Prediction

The net effect on each available position is a summation of these individual influences. The aromatic ring is significantly deactivated overall, meaning reactions will be sluggish.

-

Attack at C4: This position is para to the activating methyl group, ortho to the ortho, para-directing chloro group, and meta to the deactivating nitro group. Two of the three groups (methyl and chloro) direct an incoming electrophile to this position. Crucially, it is meta to the powerful nitro deactivator, making it less electronically disfavored than the other positions.

-

Attack at C5: This position is meta to the methyl group, meta to the chloro group, and para to the nitro group. The powerful deactivating resonance effect of the nitro group is maximized at this position. Electrophilic attack here is highly improbable.

-